1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one
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Overview
Description
1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one is a complex organic compound featuring a phenylpiperidine moiety
Preparation Methods
The synthesis of 1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one typically involves multiple steps. The preparation starts with the formation of the phenylpiperidine core, which can be synthesized through a series of reactions including hydrogenation, cyclization, and amination . The final product is obtained by reacting the phenylpiperidine derivative with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with opioid receptors, which can influence various biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-Phenylpiperidine: A base structure for various opioids.
Piperidine Derivatives: These compounds share a similar core structure and have diverse pharmacological applications
Properties
CAS No. |
650608-76-7 |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H27NO3/c1-17(24)21-9-5-6-10-22(21)26-16-20(25)15-23-13-11-19(12-14-23)18-7-3-2-4-8-18/h2-10,19-20,25H,11-16H2,1H3 |
InChI Key |
XQQQFWXABRQOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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